CID 71377253

Description

CID 71377253 is a chemical compound registered in PubChem, a public repository for chemical structures and biological activities. Such compounds are often studied for their pharmacological, industrial, or biochemical relevance .

For instance, oscillatoxin derivatives (CIDs 101283546, 185389) are structurally complex macrocycles with cytotoxic properties , while betulin-derived inhibitors (CIDs 72326, 64971) are triterpenoids with antiviral and anti-inflammatory applications . If this compound shares structural or functional similarities with these compounds, it may exhibit comparable bioactivity. However, specific data on its synthesis, spectral characterization, or applications are absent in the provided evidence.

Properties

CAS No. |

651020-73-4 |

|---|---|

Molecular Formula |

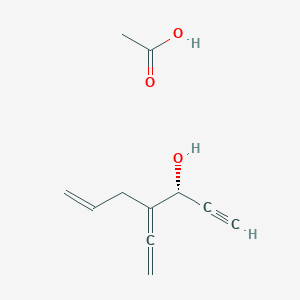

C11H14O3 |

Molecular Weight |

194.23 g/mol |

InChI |

InChI=1S/C9H10O.C2H4O2/c1-4-7-8(5-2)9(10)6-3;1-2(3)4/h3-4,9-10H,1-2,7H2;1H3,(H,3,4)/t9-;/m1./s1 |

InChI Key |

NLAGXZCRPTZTKU-SBSPUUFOSA-N |

Isomeric SMILES |

CC(=O)O.C=CCC(=C=C)[C@@H](C#C)O |

Canonical SMILES |

CC(=O)O.C=CCC(=C=C)C(C#C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation methods for CID 71377253 involve specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical transformations. The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound.

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced technologies and equipment to control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: CID 71377253 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the compound and exploring its reactivity.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired chemical transformations.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Scientific Research Applications

CID 71377253 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various chemical reactions and as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, it is investigated for its potential therapeutic effects and as a lead compound for drug development. In industry, it is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of CID 71377253 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the compound and the target molecules. The exact mechanism of action can be elucidated through detailed studies using techniques such as molecular docking and biochemical assays.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison is structured based on methodological frameworks from the evidence, focusing on structural features , physicochemical properties , and biological activity .

Table 1: Structural and Functional Comparison of CID 71377253 with Analogs

Key Findings:

Structural Complexity: Oscillatoxin D and betulin are highly complex, with macrocyclic and triterpenoid backbones, respectively. In contrast, brominated indoles (e.g., CID 252137) and chlorinated pyrrolopyridines (CID 918538-05-3) are simpler aromatic systems . this compound’s structural class remains undefined, but its PubChem entry may align with either category depending on its substituents.

Functional Groups and Bioactivity :

- Bromine/chlorine substituents enhance electrophilicity, enabling interactions with enzymes (e.g., CYP1A2 inhibition in CID 252137) .

- Hydroxyl groups in betulin and oscillatoxin D facilitate hydrogen bonding, critical for membrane permeability and target binding .

Physicochemical Properties :

- Lower molecular weight compounds (e.g., CID 918538-05-3 at 188.01 g/mol) exhibit better solubility (Log S = -2.74) and synthetic accessibility, whereas larger molecules like betulin face bioavailability challenges .

Synthetic Accessibility :

- Brominated indoles are synthesized via coupling reactions (e.g., HATU-mediated amidation), while oscillatoxins require biosynthetic pathways . This compound’s synthesis method is undocumented in the evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.